N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-(trifluoromethyl)benzamide -

N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-(trifluoromethyl)benzamide

Catalog Number: EVT-4615644
CAS Number:
Molecular Formula: C19H22F3N5O2
Molecular Weight: 409.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-(trifluoromethyl)benzamide is a synthetic small molecule identified as a novel GPR39 agonist through unbiased small-molecule-based screening. [] It belongs to the benzamide class of compounds, which are widely studied for their diverse pharmacological activities. [] While benzamide derivatives often exhibit kinase inhibitory activity, N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-(trifluoromethyl)benzamide was surprisingly found to act as a potent activator of the G protein-coupled receptor GPR39. [] This finding highlights the importance of exploring the potential off-target effects of kinase inhibitors, especially on understudied G protein-coupled receptors.

Mechanism of Action

N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-(trifluoromethyl)benzamide functions as an agonist of the G protein-coupled receptor GPR39. [] Upon binding to GPR39, the compound induces conformational changes in the receptor, leading to the activation of downstream signaling pathways. [] Interestingly, the activation of GPR39 by this compound is allosterically modulated by zinc ions. [] The presence of physiologically relevant concentrations of zinc enhances the potency of N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-(trifluoromethyl)benzamide at GPR39, suggesting a potential role for zinc in regulating GPR39 activity. []

Applications
  • GPR39 Research Tool: N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-(trifluoromethyl)benzamide serves as a valuable tool for investigating the physiological and pharmacological roles of GPR39. [] Its ability to activate GPR39 in a zinc-dependent manner provides insights into the receptor's allosteric regulation and potential interactions with other signaling pathways. []
  • Probe for Kinase Off-Target Effects: The discovery of N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-(trifluoromethyl)benzamide as a GPR39 agonist highlights the importance of considering off-target effects when developing kinase inhibitors. [] This compound can be used as a probe to identify other kinase inhibitors that might also possess unexpected activity at G protein-coupled receptors, leading to a better understanding of their pharmacological profiles.

3-(4-chloro-2-fluorobenzyl)-2-methyl-N-(3-methyl-1H-pyrazol-5-yl)-8-(morpholinomethyl)imidazo[1,2-b]pyridazin-6-amine (LY2784544)

Compound Description: LY2784544 is a kinase inhibitor that was initially identified as a GPR39 agonist through unbiased small-molecule-based screening. This compound, along with GSK2636771, displayed allosteric modulation by zinc in its ability to activate GPR39. In the presence of zinc, its activity at GPR39 was comparable to, or even stronger than, its reported kinase inhibitory activity in whole-cell assays.

Relevance: While not directly structurally similar to N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-(trifluoromethyl)benzamide, LY2784544 shares the characteristic of being identified as a novel GPR39 agonist alongside the target compound. Both compounds demonstrate the potential for kinase inhibitors to interact with and activate G protein-coupled receptors, particularly GPR39, expanding the understanding of their potential off-target effects.

1H-benzimidazole-4-carboxylic acid, 2-methyl-1-[[2-methyl-3-(trifluoromethyl)phenyl]methyl]-6-(4-morpholinyl)- (GSK2636771)

Compound Description: GSK2636771 is a known kinase inhibitor that was unexpectedly found to act as a GPR39 agonist. Similar to LY2784544, its activation of GPR39 is subject to allosteric modulation by zinc, enhancing its potency in the presence of physiological zinc concentrations. This discovery highlights the potential for kinase inhibitors to exhibit activity at G protein-coupled receptors, expanding the scope of their potential off-target effects.

Relevance: GSK2636771 is structurally distinct from N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-(trifluoromethyl)benzamide, but both were identified as novel GPR39 agonists in the same study. This shared functional characteristic, along with their common identification as kinase inhibitors, underscores the potential overlap between these drug classes and the need for further research on their off-target activity.

N-[3-chloro-4-[[[2-(methylamino)-6-(2-pyridinyl)-4-pyrimidinyl]amino]methyl]phenyl]methanesulfonamide (GPR39-C3)

Compound Description: GPR39-C3 is a previously described “GPR39-selective” agonist. Research comparing its signaling profile with that of LY2784544 and GSK2636771 revealed that all three compounds exhibit probe-dependent and pathway-dependent allosteric modulation by zinc.

Relevance: GPR39-C3 is a known GPR39 agonist, providing a comparative benchmark for the newly identified agonists LY2784544, GSK2636771, and N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-(trifluoromethyl)benzamide. This established agonist allows for a deeper understanding of the activation mechanism and signaling patterns of GPR39, facilitating a comparative analysis of the novel agonists and their potential therapeutic implications.

Properties

Product Name

N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-(trifluoromethyl)benzamide

IUPAC Name

N-[2-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]-2-(trifluoromethyl)benzamide

Molecular Formula

C19H22F3N5O2

Molecular Weight

409.4 g/mol

InChI

InChI=1S/C19H22F3N5O2/c1-13-25-16(12-17(26-13)27-8-10-29-11-9-27)23-6-7-24-18(28)14-4-2-3-5-15(14)19(20,21)22/h2-5,12H,6-11H2,1H3,(H,24,28)(H,23,25,26)

InChI Key

FOZRZTDVJYYRJH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCOCC2)NCCNC(=O)C3=CC=CC=C3C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.